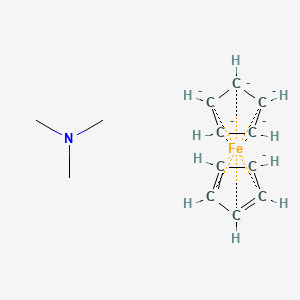
cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron” is a complex organometallic compound It is composed of cyclopenta-1,3-diene, cyclopentane, N,N-dimethylmethanamine, and iron
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps. One common method includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a Ru Shvo catalyst. The cyclopentane-1,3-dione is then converted into cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over Rh/C to afford the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimizations for large-scale production. The use of catalysts and controlled reaction conditions are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopentane-1,3-dione derivatives, while reduction may produce cyclopentane derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,3-dione: A similar compound with a diketone structure.
Cyclopentadiene: Another related compound with a diene structure.
N,N-Dimethylmethanamine: A related amine compound.
Uniqueness
The uniqueness of “cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron” lies in its combination of different functional groups and its potential for diverse applications. Its organometallic nature and the presence of iron contribute to its distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H19FeN-6 |
|---|---|
Poids moléculaire |
245.14 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;cyclopentane;N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/2C5H5.C3H9N.Fe/c2*1-2-4-5-3-1;1-4(2)3;/h2*1-5H;1-3H3;/q-5;-1;; |
Clé InChI |
MMVPGTNDTJNTMO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



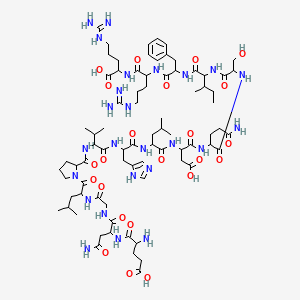
![Copper(2+), bis[(1R,2R)-1,2-cyclohexanediamine-|EN,|EN']-, dichloride](/img/structure/B13778031.png)
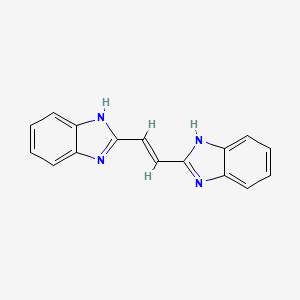

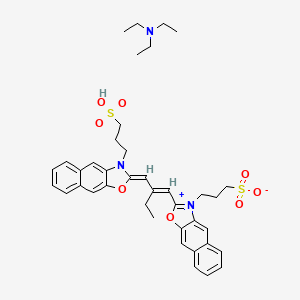
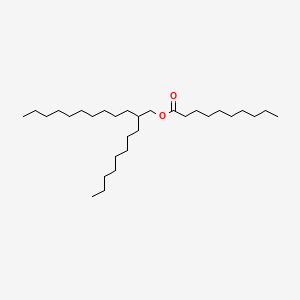
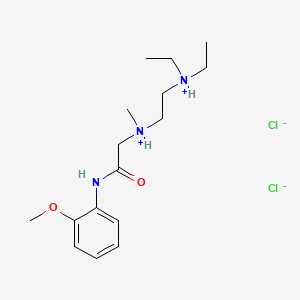
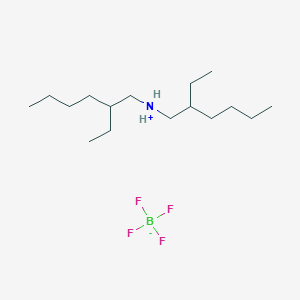
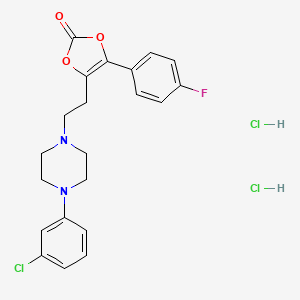


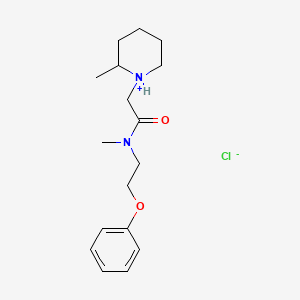
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
